molecular formula C16H11ClN2O2 B11357425 N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11357425
M. Wt: 298.72 g/mol
InChI Key: GMVWEFSTHXBDHZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that retain the core structure of this compound .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to achieve therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the oxazole ring and the specific substitution pattern on the phenyl and chlorophenyl groups.

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-13(12)18-16(20)14-10-15(21-19-14)11-6-2-1-3-7-11/h1-10H,(H,18,20)

InChI Key

GMVWEFSTHXBDHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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